![molecular formula C33H38N2O17 B15137054 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetic anhydride to form acetates. Subsequent steps include the introduction of the carbamate group using tert-butyl chloroformate and the nitro group via nitration reactions. The final product is obtained through esterification and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Acidic or basic hydrolysis conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying enzyme activity and protein interactions.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed to release active amines that modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C33H38N2O17 |
|---|---|
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38N2O17/c1-17(36)46-25-26(47-18(2)37)28(48-19(3)38)30(51-27(25)29(39)44-7)50-24-13-8-20(14-21(24)15-34-31(40)52-33(4,5)6)16-45-32(41)49-23-11-9-22(10-12-23)35(42)43/h8-14,25-28,30H,15-16H2,1-7H3,(H,34,40)/t25-,26-,27-,28+,30+/m0/s1 |
InChI-Schlüssel |
LEOCYFNAZOZZCR-RKBVRRORSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
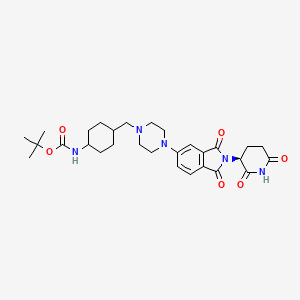
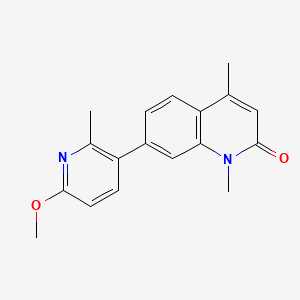


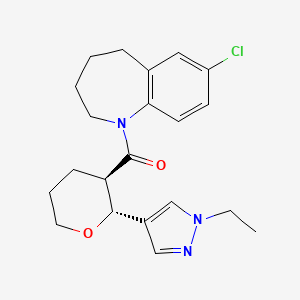
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
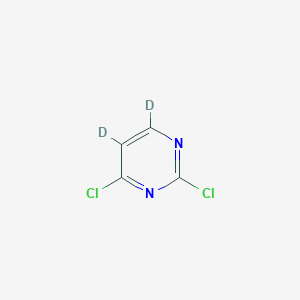
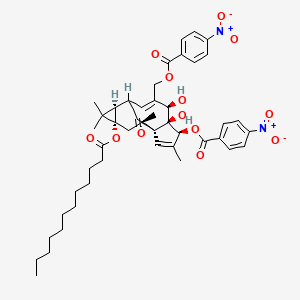



![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
